molecular formula C13H26O4 B1671682 Glyceryl 2-caprate CAS No. 3376-48-5

Glyceryl 2-caprate

Cat. No. B1671682
CAS RN: 3376-48-5
M. Wt: 246.34 g/mol
InChI Key: IYVVKFYDGRJWTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Glyceryl 2-caprate can be synthesized by the esterification of glycerin sourced from vegetable oil sources and medium chain fatty acids, which are sourced from coconut and/or palm kernel oil, with a final addition of 1,3-propanediol . Additionally, biosurfactants like this compound can be synthesized by powerful transglycosylation enzymes like amylosucrase, which can transfer glucose from sucrose to the hydroxyl (-OH) group of various compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name 1,3-dihydroxypropan-2-yl decanoate. The InChI representation is InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h12,14-15H,2-11H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound can participate in transglycosylation reactions, as mentioned in the synthesis analysis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.34 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 12. Its exact mass is 246.18310931 g/mol and its monoisotopic mass is also 246.18310931 g/mol. Its topological polar surface area is 66.8 Ų .

Scientific Research Applications

Biosurfactant Synthesis

  • Biosynthesis of Nonionic Surfactants : Amylosucrase enzymes from Deinococcus geothermalis and Bifidobacterium thermophilum have been utilized for the synthesis of biosurfactants like glyceryl caprylate, glyceryl caprate, and polyglyceryl-2 caprate. These surfactants have potential applications in food and biotechnology industries (Kim et al., 2021).

Skin Penetration Enhancement

  • Moderate Skin Penetration Enhancer : Glyceryl monocaprylate/caprate has been identified as an effective yet moderate skin penetration enhancer, useful in the formulation of topical and transdermal drug delivery systems (Cornwell et al., 1998).

Cosmetic Applications

  • Dermal Peptide Delivery : Studies have shown that formulations containing glyceryl caprylate/caprate enhance the penetration of peptides into the skin, making them useful in cosmetic applications (Sommer et al., 2018).

Biomedical and Pharmaceutical Applications

  • Hyperbranched Polyesters : Glycerol-based polyesters, such as hyperbranched polyglycerols, have been investigated for their potential in pharmaceutical technology as drug carriers and in biomedical applications, particularly in regenerative medicine (Zamboulis et al., 2019).
  • Solid Lipid Nanoparticles for Drug Delivery : Research has explored the use of glyceryl caprate as a core material for solid lipid nanoparticles loaded with drugs, offering a promising strategy for targeted drug delivery systems (Subedi et al., 2009).

Environmental Applications

  • Wastewater Treatment : An electrochemical sensor based on molecularly imprinted polymer with gold nanoparticles has been developed for the determination of glycerol concentration in environmental waters, showing potential for environmental monitoring and treatment (Motia et al., 2020).

Analytical Chemistry

  • Capillary Electrophoresis for Glycan Analysis : Capillary electrophoresis, a technique for separating molecules, has been applied for the analysis of glycans, with glycerol being a component in the analytical process (Lu et al., 2018).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Glyceryl 2-caprate. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Glyceryl 2-caprate, also known as glyceryl caprate, is primarily used as a gastrointestinal permeation enhancer . It is used in the development of oral peptide pharmaceuticals, where it enhances the permeability of peptides through the intestinal epithelium . This is particularly important as poor permeability of peptides through the intestinal epithelium is a major obstacle to their oral delivery .

Mode of Action

This compound interacts with the intestinal epithelium to enhance the permeability of peptides . It is used in technologies such as the Gastrointestinal Permeation Enhancement Technology (GIPET), where it forms part of the formulation .

Biochemical Pathways

Its role as a permeation enhancer suggests that it may affect pathways related to the absorption and transport of peptides in the gastrointestinal tract .

Pharmacokinetics

As a component of oral peptide pharmaceutical formulations, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body .

Result of Action

The primary result of the action of this compound is the enhanced permeability of peptides through the intestinal epithelium . This allows for the successful oral delivery of peptide pharmaceuticals, overcoming the challenge of poor peptide permeability .

Action Environment

The action of this compound is influenced by the environment in the gastrointestinal tract. Factors such as pH, presence of other compounds, and the physiological state of the intestinal epithelium may affect its efficacy as a permeation enhancer

properties

IUPAC Name

1,3-dihydroxypropan-2-yl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h12,14-15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVVKFYDGRJWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187431
Record name Glyceryl 2-caprate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(0:0/10:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0072874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

3376-48-5
Record name 2-Monocaprin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3376-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 2-caprate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl 2-caprate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 2-CAPRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9JHW7Y133
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Tridecanoin (45.0 mmole, 25.0 g) is dissolved in petroleum ether, b.p. 35° C.-60° C., (600 ml) and n-butanol (110 ml). This solution is mixed with 0.05 M phosphate buffer (110 ml) containing lipolase (Novo) 100L (9.0 g) and stirred at 37° C. for 3 hours. After separation of phases, the organic solution is evaporated at reduced pressure and temperature (below 30° C.) to a volume of about 100 ml. This solution is diluted with hexane (500 ml) and cooled to -78° C. using a dry ice-isopropanol bath. The precipitate is filtered below 0° C. and dried. Yield of 2-decanolyl glycerol is 7.2 g (65%).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
[Compound]
Name
100L
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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